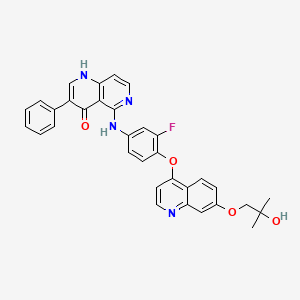
MET kinase-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MET kinase-IN-2 is a potent inhibitor of the mesenchymal-epithelial transition factor (c-Met) tyrosine kinaseInhibitors like this compound are designed to block the activity of this receptor, thereby preventing the progression of cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of MET kinase-IN-2 typically involves the preparation of quinazoline derivatives. One common method includes the reaction of 2-substituted aniline with pyrimidine derivatives under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired quinazoline derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: MET kinase-IN-2 primarily undergoes substitution reactions during its synthesis. The compound can also participate in hydrogen bonding and pi-pi interactions, which are crucial for its binding to the c-Met receptor .
Common Reagents and Conditions:
Substitution Reactions: Reagents like 2-substituted aniline and pyrimidine derivatives are commonly used.
Hydrogen Bonding: Conditions that promote hydrogen bonding, such as the presence of polar solvents, are essential for the compound’s activity.
Major Products Formed: The major product formed from these reactions is the quinazoline derivative, which exhibits potent inhibitory activity against the c-Met receptor .
Applications De Recherche Scientifique
MET kinase-IN-2 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study the inhibition of tyrosine kinases and the design of new inhibitors.
Biology: Helps in understanding the role of c-Met in cellular processes and its implications in cancer biology.
Industry: Utilized in the development of targeted cancer therapies and in the screening of new drug candidates.
Mécanisme D'action
MET kinase-IN-2 exerts its effects by binding to the c-Met receptor and inhibiting its tyrosine kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking the signaling pathways that promote cancer cell growth, survival, and metastasis. The compound specifically targets the ATP-binding site of the c-Met receptor, leading to its inactivation .
Similar Compounds:
Crizotinib: Another c-Met inhibitor used in the treatment of non-small cell lung cancer.
Capmatinib: A selective c-Met inhibitor with similar binding properties.
Tepotinib: Targets the c-Met receptor and is used in cancer therapy.
Uniqueness of this compound: this compound is unique due to its high selectivity and potency against the c-Met receptor. It exhibits strong binding affinity and effectively inhibits the receptor’s activity, making it a promising candidate for targeted cancer therapy .
Propriétés
Formule moléculaire |
C33H27FN4O4 |
|---|---|
Poids moléculaire |
562.6 g/mol |
Nom IUPAC |
5-[3-fluoro-4-[7-(2-hydroxy-2-methylpropoxy)quinolin-4-yl]oxyanilino]-3-phenyl-1H-1,6-naphthyridin-4-one |
InChI |
InChI=1S/C33H27FN4O4/c1-33(2,40)19-41-22-9-10-23-27(17-22)35-15-13-28(23)42-29-11-8-21(16-25(29)34)38-32-30-26(12-14-36-32)37-18-24(31(30)39)20-6-4-3-5-7-20/h3-18,40H,19H2,1-2H3,(H,36,38)(H,37,39) |
Clé InChI |
DGRCFAYRKDYEMX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(COC1=CC2=NC=CC(=C2C=C1)OC3=C(C=C(C=C3)NC4=NC=CC5=C4C(=O)C(=CN5)C6=CC=CC=C6)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


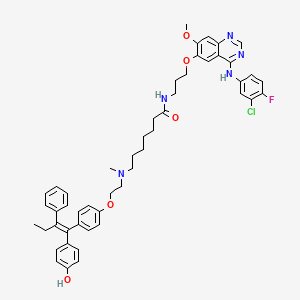
![4-Chloro-7,8-difluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde](/img/structure/B12421684.png)
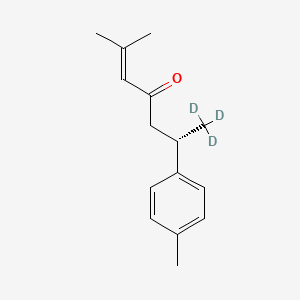
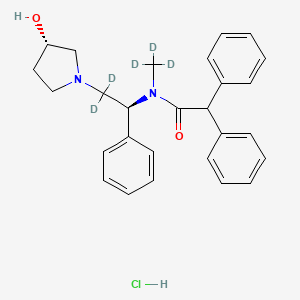
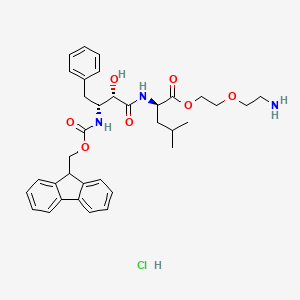
![1-[(3S,8S,9S,10R,13S,14S,17S)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-3,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12421704.png)

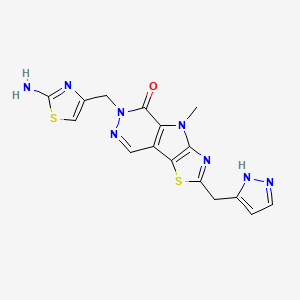
![dodecyl (4R)-4-[(3R,5R,8S,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12421734.png)

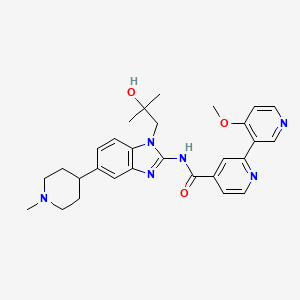
![(2~{s},4~{r})-4-[[2-[(1~{r},3~{r})-1-Acetyloxy-3-[[(2~{s},3~{s})-2-[[(2~{r})-1,2-Dimethylpyrrolidin-2-Yl]carbonylamino]-3-Methyl-Pentanoyl]-Methyl-Amino]-4-Methyl-Pentyl]-1,3-Thiazol-4-Yl]carbonylamino]-5-(4-Aminophenyl)-2-Methyl-Pentanoic Acid](/img/structure/B12421777.png)
